molecular formula C29H33ClN2O5 B12480138 Ethyl 5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoate

Ethyl 5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12480138
M. Wt: 525.0 g/mol
InChI Key: CGHAZAVITYEAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, a morpholine ring, and an ethoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and ethoxyphenyl intermediates, followed by their coupling with the morpholine ring. Common reagents used in these reactions include ethyl chloroformate, sodium hydride, and various solvents such as dichloromethane and ethanol. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

ETHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:

    ETHYL 5-(4-CHLOROPHENYL)OXAZOLE-4-CARBOXYLATE: Shares a chlorophenyl group but differs in the presence of an oxazole ring instead of a morpholine ring.

    2-AMINOTHIAZOLE-BASED COMPOUNDS: Contain a thiazole ring and exhibit different biological activities and chemical properties.

Properties

Molecular Formula

C29H33ClN2O5

Molecular Weight

525.0 g/mol

IUPAC Name

ethyl 5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C29H33ClN2O5/c1-3-35-28-17-22(7-12-27(28)37-20-21-5-8-23(30)9-6-21)19-31-24-10-11-26(32-13-15-34-16-14-32)25(18-24)29(33)36-4-2/h5-12,17-18,31H,3-4,13-16,19-20H2,1-2H3

InChI Key

CGHAZAVITYEAGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.